(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
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Overview
Description
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is a derivative of griseofulvin, a spirocyclic benzofuran-3-one fungal metabolite. Griseofulvin was first isolated from Penicillium griseofulvum in 1939 and has been used as an antifungal agent for decades . This compound, as the name suggests, is a brominated version of griseofulvin, which has shown enhanced antifungal activity .
Preparation Methods
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione can be synthesized by treating griseofulvin with sodium bromide (NaBr) in a suitable medium. For instance, the mangrove-derived fungus Nigrospora sp. QQYB1 can produce brominated griseofulvin derivatives when treated with 2% NaBr in rice solid medium . The synthetic route involves the bromination of griseofulvin, which introduces bromine atoms into the molecular structure, enhancing its antifungal properties .
Chemical Reactions Analysis
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents for substitution reactions include nucleophiles like hydroxide ions (OH⁻) and amines (NH₂).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-brominated products .
Scientific Research Applications
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of bromination on the biological activity of natural products.
Mechanism of Action
The primary mechanism by which bromogriseofulvin exerts its antifungal effects is by binding to fungal microtubules (tubulin), thus altering fungal mitosis . This disrupts the normal cell division process, leading to the inhibition of fungal growth. (2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione’s enhanced activity compared to griseofulvin is attributed to the presence of bromine atoms, which increase its binding affinity to the target sites .
Comparison with Similar Compounds
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is unique due to its brominated structure, which enhances its antifungal activity. Similar compounds include:
Griseofulvin: The parent compound, which is less potent than bromogriseofulvin.
6-Desmethylgriseofulvin: A derivative with a different substitution pattern, showing varying degrees of antifungal activity.
4-Desmethylgriseofulvin: Another derivative with distinct biological properties.
Properties
CAS No. |
17793-98-5 |
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Molecular Formula |
C17H17BrO6 |
Molecular Weight |
397.221 |
IUPAC Name |
(2S,5/'R)-7-bromo-3/',4,6-trimethoxy-5/'-methylspiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |
InChI |
InChI=1S/C17H17BrO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 |
InChI Key |
JYYQOVJCDRDJRG-RBHXEPJQSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Br)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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